2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate
Overview
Description
2-methyl-2-[(10H-phenothiazin-10-ylcarbonyl)amino]propyl (4-methoxyphenoxy)acetate is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.15624311 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vinylphosphonium Salt Mediated Reactions
The study by Yavari et al. (2006) explores the vinylphosphonium salt-mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to products like methyl 2-(1,3-benzodioxol-2-yl)acetate. Such reactions are significant for synthesizing complex molecules with potential applications in materials science and organic synthesis Yavari, Souri, Sirouspour, & Djahaniani, 2006.
Synthesis of Antioxidant Additives
Amer et al. (2011) discuss the synthesis of new thiazoles evaluated as antioxidant additives for lubricating oils. This research highlights the potential of certain chemical compounds to enhance the oxidative stability of lubricants, contributing to the development of high-performance lubricating oils Amer, Hassan, Moawad, & Shaker, 2011.
High-Performance Liquid Chromatographic Determination
Gatti et al. (1990) describe using a specific methyl ester as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This application is crucial for analyzing thiols in pharmaceutical formulations, demonstrating the compound's role in improving analytical methods for bioactive substances Gatti, Cavrini, Roveri, & Pinzauti, 1990.
Antibacterial Activity of Heterocyclic Derivatives
Soliman et al. (2023) synthesized novel 4H-3,1-benzoxazinone bearing chalcone moiety and evaluated their antibacterial activity. Such studies are foundational for discovering new antimicrobial agents, demonstrating how chemical synthesis research contributes to medical science by developing novel compounds with potential therapeutic applications Soliman, El-Sakka, & El-Shalakany, 2023.
Synthesis of Cephem Antibiotics Side-Chain
Tatsuta et al. (1994) worked on synthesizing the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a crucial acyl moiety of cephem antibiotics. This research illustrates the synthetic strategies for developing key intermediates in antibiotic production, underscoring the importance of chemical synthesis in pharmaceutical manufacturing Tatsuta, Miura, Gunji, Tamai, Yoshida, Inagaki, & Kurita, 1994.
Properties
IUPAC Name |
[2-methyl-2-(phenothiazine-10-carbonylamino)propyl] 2-(4-methoxyphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-26(2,17-33-24(29)16-32-19-14-12-18(31-3)13-15-19)27-25(30)28-20-8-4-6-10-22(20)34-23-11-7-5-9-21(23)28/h4-15H,16-17H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTQRRCSQVTXFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)COC1=CC=C(C=C1)OC)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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